6-Bromo-2-chlorobenzoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-chloro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBDKNYVNBZWNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological and Pharmacological Investigations of 6 Bromo 2 Chlorobenzoxazole and Analogues
In Vitro Biological Activity Profiling
Derivatives of benzoxazole (B165842) have been a focal point of research in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer effects. researchgate.netnih.gov The core benzoxazole structure is analogous in some respects to nucleic acid bases like adenine (B156593) and guanine, which may contribute to its mechanism of action, potentially through the inhibition of nucleic acid synthesis. nih.gov
Comprehensive Antimicrobial Spectrum Analysis
Benzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity. scilit.com Analogues containing bromine have been specifically investigated to understand how this halogen substitution influences their efficacy against various microbial pathogens.
The antibacterial potential of brominated heterocyclic compounds, including benzoxazole analogues, has been evaluated against a range of pathogenic bacteria. Studies have shown that these compounds can possess intrinsic antibacterial properties. For instance, a novel benzoxazole-containing small molecule, IITR00803, demonstrated broad-spectrum antibacterial activity, potently inhibiting enteric pathogens such as Salmonella enterica and Escherichia coli. researchgate.net Its mode of action was linked to the perturbation of membrane potential. researchgate.net
Other studies on related brominated heterocyclic structures have also shown promising results. 6-bromoindolglyoxylamide derivatives, for example, exhibited antimicrobial activity against the Gram-positive bacteria Staphylococcus aureus and Staphylococcus intermedius. nih.gov Certain analogues in this series also showed enhanced activity against the Gram-negative bacterium Escherichia coli. nih.gov Similarly, flavonoid derivatives featuring a bromine atom have shown inhibitory effects against Gram-positive Enterococcus faecalis and Staphylococcus aureus, as well as Gram-negative Escherichia coli. nih.gov
| Compound Class | Bacterial Strain | Activity Noted |
|---|---|---|
| Benzoxazole derivative (IITR00803) | Salmonella enterica | Potent inhibition |
| Benzoxazole derivative (IITR00803) | Escherichia coli | Potent inhibition, DNA-damaging activity |
| 6-Bromoindolglyoxylamide derivatives | Staphylococcus aureus (Gram-positive) | Intrinsic antimicrobial activity |
| 6-Bromoindolglyoxylamide derivatives | Staphylococcus intermedius (Gram-positive) | Intrinsic antimicrobial activity |
| 6-Bromoindolglyoxylamide derivatives | Escherichia coli (Gram-negative) | Enhanced antibacterial activity |
| 6-Bromo-8-nitroflavone | Enterococcus faecalis (Gram-positive) | Inhibited growth |
| 6-Bromo-8-nitroflavone | Staphylococcus aureus (Gram-positive) | Inhibited growth |
| 6-Bromo-8-nitroflavone | Escherichia coli (Gram-negative) | Inhibited growth |
Benzoxazole derivatives are well-documented for their significant antifungal properties. researchgate.netnih.gov Research into brominated benzoxazoles has revealed potent activity against various fungal species, including clinically relevant Candida strains and plant pathogenic fungi. nih.govnih.gov
A study focused on N-phenacyl derivatives of 2-mercaptobenzoxazole, including 5-bromo- and 5,7-dibromo-benzoxazole analogues, demonstrated notable anti-Candida activity. nih.gov These compounds were found to interact with ergosterol, a key component of the fungal cell membrane, leading to membrane permeabilization. nih.gov Another study highlighted a benzoxazole derivative that exhibited strong antimicrobial action against Candida krusei with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL, as well as activity against C. albicans (62.5 µg/mL) and C. tropicalis (125.0 µg/mL). nih.gov
Furthermore, various benzoxazole analogues have been tested against phytopathogenic fungi. nih.govmdpi.comnih.gov For instance, compounds 4ac and 4bc in one series provided over a 50% inhibition rate against five different fungi. nih.gov Another compound, 4ah, showed a 76.4% inhibition rate against Mycosphaerella melonis. mdpi.comnih.gov
| Compound/Analogue | Fungal Pathogen | Observed Activity (MIC/IC50/Inhibition %) |
|---|---|---|
| Benzoxazole Derivative (Compound 1) | Candida krusei | 15.6 µg/mL (MIC) |
| Benzoxazole Derivative (Compound 1) | Candida albicans | 62.5 µg/mL (MIC) |
| Benzoxazole Derivative (Compound 1) | Candida tropicalis | 125.0 µg/mL (MIC) |
| 2-(aryloxymethyl) benzoxazole (5h) | Fusarium solani | 4.34 µg/mL (IC50) |
| 2-(aryloxymethyl) benzoxazole (5a) | Botrytis cinerea | 19.92 µg/mL (IC50) |
| Benzoxazole Derivative (4ah) | Mycosphaerella melonis | 76.4% inhibition |
| Benzoxazole Derivative (4bh) | Alternaria brassicae | High selective inhibition |
Antiviral Efficacy Studies Against Key Viral Targets
The benzoxazole scaffold is also a key feature in compounds with antiviral properties. researchgate.netmdpi.com An important study described a series of 6-benzoyl-benzothiazolin-2-one derivatives, which are structurally similar to benzoxazoles, that included brominated analogues. nih.gov These compounds were found to have selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in vitro. nih.gov
Specifically, 6-(3-bromobenzoyl)benzothiazolin-2-one was among the most active compounds in the series, with a selectivity index (the ratio of cytotoxic concentration to effective concentration, CC50/IC50) ranging from 10 to 20 for both HCMV and VZV. nih.gov These compounds were effective against thymidine (B127349) kinase competent (TK+) and deficient (TK-) strains of VZV and also showed activity against ganciclovir-resistant clinical isolates of HCMV. nih.gov Other research has explored flavonol derivatives containing a benzoxazole moiety, which demonstrated excellent antiviral activity against the tobacco mosaic virus (TMV). researchgate.netmatilda.science
| Compound Analogue | Viral Target | Activity Noted |
|---|---|---|
| 6-(3-bromobenzoyl)benzothiazolin-2-one | Human Cytomegalovirus (HCMV) | Selectivity Index: 10-20 |
| 6-(3-bromobenzoyl)benzothiazolin-2-one | Varicella-Zoster Virus (VZV) | Selectivity Index: 10-20 |
| Flavonol derivatives with benzoxazole | Tobacco Mosaic Virus (TMV) | Excellent antiviral activity |
Anticancer and Antiproliferative Activity Assessment in Human Cancer Cell Lines
Benzoxazole derivatives and their brominated analogues have emerged as a significant class of compounds with potent anticancer and antiproliferative activities. mdpi.com These compounds have been evaluated against numerous human cancer cell lines, demonstrating cytotoxicity and inducing apoptosis.
Studies on 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, which are related heterocyclic structures, showed strong cytotoxic effects against both colon carcinoma cells (HCT-116) and hepatocellular carcinoma cells (Hep-G2). nih.gov Similarly, certain 6-bromo-quinazoline derivatives displayed significant anticancer activity against HepG2, HCT-116, and MCF-7 (breast cancer) cell lines, with IC50 values in the low micromolar range. nih.gov Another 6-bromo-quinazoline analogue was found to have significant antiproliferative and apoptotic activities against leukemia cell lines. nih.gov A series of benzoxazole-based amides and sulfonamides were also synthesized and tested, with one compound, 3f, being identified as the most cytotoxic, particularly against the colorectal cancer cell lines HT-29 and HCT116. nih.gov
The antiproliferative activity of brominated benzoxazole analogues and related heterocycles has been confirmed through screening against diverse panels of cancer cell lines, including those for non-small cell lung cancer (NSCLC) and breast cancer. Halogenated benzofuran (B130515) derivatives, for example, have been tested against a panel that included A549 (lung), PC3 (prostate), and MDA (breast) cancer cell lines. mdpi.com One methyl 6-(dibromoacetyl) derivative demonstrated significant activity against both A549 and HepG2 cells. mdpi.com
In another study, a 6-bromo-quinazoline derivative showed an IC50 value of 13.92 µM against the MCF-7 breast cancer cell line. nih.gov The cytotoxicity of various compounds against breast cancer cell lines such as T47D, MCF-7, and MDA-MB-231 is a recurring theme in the literature, underscoring the focus on developing new agents for this malignancy. nih.govsemanticscholar.orgbrieflands.com For instance, Lipo-CDDP/DADS, a nanoliposomal formulation, showed an IC50 value of 12.15 ± 0.45 μM in the MDA-MB-231 breast cancer cell line and 14.53 ± 1.67 μM in the A549 lung cancer cell line. mdpi.com
| Compound Class/Analogue | Cancer Cell Line | Cell Line Type | Observed Activity (IC50) |
|---|---|---|---|
| 2-Substituted-6-bromo-benzimidazole derivative (9a) | HCT-116 | Colon Carcinoma | Strong cytotoxicity |
| 2-Substituted-6-bromo-benzimidazole derivative (9a) | Hep-G2 | Hepatocellular Carcinoma | Strong cytotoxicity |
| 6-Bromo-quinazoline derivative (6e) | MCF-7 | Breast Cancer | 13.92 µM |
| 6-Bromo-quinazoline derivative (6e) | HepG2 | Hepatocellular Carcinoma | 11.23 µM |
| 6-Bromo-quinazoline derivative (6e) | HCT-116 | Colon Carcinoma | 10.12 µM |
| Benzoxazole-based amide (3f) | HT-29 | Colorectal Cancer | High potency |
| Benzoxazole-based amide (3f) | HCT116 | Colorectal Cancer | High potency |
| Methyl 6-(dibromoacetyl)-benzofuran (8) | A549 | NSCLC | Significant activity |
| Methyl 6-(dibromoacetyl)-benzofuran (8) | HepG2 | Hepatocellular Carcinoma | Significant activity |
Elucidation of Cytotoxic Mechanisms (e.g., DNA intercalation, enzyme inhibition, disruption of cellular signaling pathways)
The cytotoxic effects of benzoxazole derivatives are attributed to a variety of mechanisms at the molecular level. Research has indicated that these compounds can exert their anti-proliferative activity through several key pathways. One of the primary mechanisms is the intercalation of the benzoxazole scaffold into DNA, which disrupts DNA replication and transcription, ultimately leading to cell death. Additionally, enzyme inhibition is a significant contributor to their cytotoxic profile. Benzoxazole analogues have been identified as inhibitors of crucial enzymes involved in cancer progression, such as VEGFR kinase and DNA topoisomerase. By targeting these enzymes, they can interfere with essential cellular processes like cell signaling and DNA maintenance.
Furthermore, the disruption of cellular signaling pathways is another important aspect of their cytotoxic action. Some benzoxazole derivatives have been shown to modulate signaling pathways that are critical for cell survival and proliferation. For instance, certain analogues have demonstrated the ability to suppress the mTOR/p70S6K pathway, which is a key regulator of cell growth and metabolism. This inhibition can lead to cell cycle arrest and the induction of apoptosis. The induction of apoptosis, or programmed cell death, is a common outcome of the cytotoxic activity of benzoxazole derivatives and can be triggered through both mitochondrial-dependent and -independent pathways.
Anti-inflammatory and Immunomodulatory Effects
Benzoxazole derivatives have demonstrated significant potential as anti-inflammatory and immunomodulatory agents. These compounds have been shown to possess a broad range of activities that can modulate the immune response and reduce inflammation. Their anti-inflammatory effects are attributed to their ability to interfere with various inflammatory pathways and the production of inflammatory mediators.
The immunomodulatory properties of benzoxazole analogues are also noteworthy. They have been observed to influence the activity of immune cells, such as T-lymphocytes, which play a central role in the pathogenesis of various inflammatory and autoimmune diseases. By modulating the function of these cells, benzoxazole derivatives can help to restore immune homeostasis and mitigate inflammatory responses. This makes them promising candidates for the development of novel therapies for a range of inflammatory conditions.
Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)
A key aspect of the anti-inflammatory activity of benzoxazole derivatives is their ability to modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These cytokines are key mediators of the inflammatory response and are implicated in the pathogenesis of numerous chronic inflammatory diseases.
Several studies have shown that certain benzoxazole analogues can effectively suppress the production of these cytokines. For example, some derivatives have been found to inhibit IL-6-mediated signaling pathways, leading to a reduction in the production of various inflammatory cytokines. Specifically, they have been shown to suppress the IL-6-induced phosphorylation of STAT3, a key transcription factor involved in inflammatory responses. In addition to IL-6, some benzoxazole derivatives have also demonstrated the ability to decrease the levels of TNF-α, further highlighting their potential as broad-spectrum anti-inflammatory agents.
| Compound/Derivative | Effect on Cytokines | Mechanism of Action |
| Benzoxazole derivative | Decreased TNF-α and IL-6 levels | Immunomodulatory effect |
| Benzoxazole derivatives | Suppressed IL-6-mediated signaling | Inhibition of STAT3 phosphorylation |
| Benzoxazole derivative | Strong suppression of IFN-γ and IL-17 | Inhibition of inflammatory cytokine production by T cells |
| Benzoxazole derivative | Inhibition of IL-4, IL-5, and IL-13 | Inhibition of allergic inflammatory cytokines |
Enzyme Inhibition Studies and Target Identification
Enzyme inhibition is a well-established mechanism through which benzoxazole derivatives exert their pharmacological effects. A diverse range of enzymes has been identified as targets for this class of compounds, underscoring their therapeutic potential across various diseases.
In the context of cancer therapy, benzoxazole analogues have been extensively studied as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. Notably, Vascular Endothelial Growth Factor Receptor (VEGFR) kinases have been identified as a key target. By inhibiting VEGFR, these compounds can disrupt angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. DNA topoisomerases, enzymes that are crucial for managing the topological state of DNA during replication and transcription, are another important target. Inhibition of these enzymes leads to DNA damage and subsequent cell death in rapidly dividing cancer cells. Furthermore, some benzoxazole derivatives have been found to be potent and selective inhibitors of PI3Kα, a lipid kinase involved in cell growth, proliferation, and survival.
Beyond cancer, benzoxazole derivatives have shown inhibitory activity against other enzymes. For instance, some analogues have been investigated as inhibitors of the HIV-1 nucleocapsid protein (NC), a key viral protein involved in multiple stages of the viral life cycle. This suggests a potential role for these compounds in the development of novel antiretroviral therapies. Additionally, their anti-inflammatory properties are, in part, attributed to the inhibition of enzymes like cyclooxygenase (COX), which are involved in the synthesis of pro-inflammatory prostaglandins.
| Enzyme Target | Therapeutic Area | Effect of Inhibition |
| VEGFR Kinase | Cancer | Anti-angiogenic effects |
| DNA Topoisomerase | Cancer | Induction of DNA damage and apoptosis |
| PI3Kα | Cancer | Inhibition of cell growth and survival |
| HIV-1 Nucleocapsid Protein | HIV/AIDS | Disruption of viral replication |
| Cyclooxygenase (COX) | Inflammation | Reduction of pro-inflammatory mediators |
Quorum Sensing Inhibition in Bacterial Biofilm Formation
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density. This system plays a crucial role in the regulation of virulence factors and the formation of biofilms, which are communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances. Biofilms are notoriously resistant to antibiotics and host immune responses, making them a significant challenge in clinical settings.
Benzoxazole derivatives have emerged as promising inhibitors of quorum sensing. By interfering with QS signaling pathways, these compounds can disrupt the coordinated behavior of bacteria, thereby reducing the production of virulence factors and inhibiting the formation of biofilms. For example, studies have shown that certain 1,3-benzoxazol-2(3H)-one derivatives can significantly inhibit the QS system in Pseudomonas aeruginosa, a common opportunistic pathogen. This inhibition leads to a reduction in the production of virulence factors such as elastase, as well as a decrease in biofilm formation and swarming motility. The ability of benzoxazole analogues to attenuate bacterial virulence without exerting direct bactericidal pressure makes them an attractive alternative to traditional antibiotics, as they may be less likely to promote the development of antibiotic resistance.
In Vivo Efficacy and Toxicological Considerations (General for highly active benzoxazole derivatives as a class)
The in vivo efficacy of highly active benzoxazole derivatives has been demonstrated in various preclinical models, highlighting their therapeutic potential for a range of diseases. These studies have shown that benzoxazole analogues can exert significant pharmacological effects in living organisms, validating the promising results observed in in vitro assays. For instance, the anti-inflammatory and immunomodulatory properties of certain benzoxazole derivatives have been confirmed in animal models of inflammatory diseases, where they have been shown to reduce disease severity and modulate immune responses.
In terms of toxicological considerations, the safety profile of benzoxazole derivatives is an important aspect of their preclinical development. While some studies have indicated that certain benzoxazole analogues exhibit low toxicity in animal models, a thorough toxicological evaluation is essential to determine their therapeutic index and identify any potential adverse effects. These evaluations typically include acute and chronic toxicity studies, as well as assessments of genotoxicity, carcinogenicity, and reproductive toxicity. The data gathered from these studies are crucial for establishing the safety of these compounds and for guiding their further development towards clinical applications.
Preclinical Animal Models for Therapeutic Evaluation of Promising Analogues
A variety of preclinical animal models are utilized to evaluate the therapeutic efficacy of promising benzoxazole analogues. The choice of model depends on the specific disease being targeted and the pharmacological activity of the compound being investigated.
Structure Activity Relationship Sar and Rational Drug Design for 6 Bromo 2 Chlorobenzoxazole Derivatives
Influence of Halogenation on Biological Activity and Pharmacological Profile
Positional Effects of Bromine and Chlorine on the Benzoxazole (B165842) Core
The substitution pattern of the benzoxazole ring is a key factor in its biological activity. Studies on various benzoxazole derivatives have highlighted the importance of substituents at the C-2 and C-5 positions for antimicrobial and antiproliferative activities. The introduction of electron-withdrawing groups, such as halogens, can significantly modulate the electronic properties of the molecule, thereby influencing its interaction with biological targets.
The chlorine atom at the C-2 position also plays a vital role. The 2-position of the benzoxazole scaffold is a common site for modification and has been shown to be a key determinant of biological activity researchgate.netresearchgate.netnih.gov. The electronegative nature of the chlorine atom at this position can influence the reactivity of the oxazole (B20620) ring and contribute to the molecule's binding affinity to its target. Research on 2-substituted benzoxazole derivatives has demonstrated their wide spectrum of biological potential, including antimicrobial activities nih.gov.
Synergistic or Antagonistic Effects of Multiple Halogen Substituents
The combined presence of both bromine at the 6-position and chlorine at the 2-position may lead to synergistic or antagonistic effects on the biological activity of the benzoxazole derivative. The interplay between the electronic and steric properties of these two halogen atoms can result in a unique pharmacological profile.
Electron-withdrawing groups, such as chlorine and bromine, at different positions on a heterocyclic ring can collectively enhance the compound's biological effects researchgate.netnih.gov. For instance, in other heterocyclic systems, the presence of multiple halogen substituents has been shown to enhance antibacterial activity due to increased electronegativity and altered lipophilicity nih.gov. While specific studies on the synergistic effects of a 6-bromo and 2-chloro substitution on the benzoxazole core are not extensively documented, the combined electron-withdrawing nature of these halogens is likely to significantly impact the molecule's interaction with biological targets.
Impact of Substitutions at the Benzoxazole C-2 Position on Biological Activity
The C-2 position of the benzoxazole ring is a highly versatile point for chemical modification, and substitutions at this position have a profound impact on the biological activity of the resulting derivatives researchgate.netresearchgate.netnih.gov. The chlorine atom in 6-Bromo-2-chlorobenzoxazole serves as a reactive handle for introducing a wide array of functional groups, allowing for the fine-tuning of the compound's pharmacological properties.
The introduction of different substituents at the C-2 position can alter the molecule's size, shape, lipophilicity, and hydrogen bonding capacity, all of which are critical for target recognition and binding. For example, replacing the chlorine with various aryl or N-phenyl groups has been shown to yield compounds with potent antimicrobial activities nih.gov. The nature of the substituent at the C-2 position can direct the compound towards different biological targets and modulate its spectrum of activity. For instance, the introduction of a p-chloro-benzyl group at the C-2 position of a benzoxazole derivative has been investigated for its antimicrobial activity and potential interaction with the COVID-19 main protease nih.gov.
Rational Design Strategies for Novel this compound Analogues
Building upon the SAR insights, rational drug design strategies can be employed to develop novel analogues of this compound with improved therapeutic profiles. Techniques such as scaffold hopping and bioisosteric replacement are instrumental in this process.
Application of Scaffold Hopping and Bioisosteric Replacement Methodologies
Scaffold hopping involves replacing the core structure of a molecule with a different scaffold while maintaining the essential pharmacophoric features required for biological activity. This strategy can lead to the discovery of novel chemical entities with improved properties, such as enhanced potency, better pharmacokinetic profiles, or reduced toxicity. For benzoxazole derivatives, scaffold hopping could involve replacing the benzoxazole core with other heterocyclic systems known to possess similar biological activities nih.gov.
Bioisosteric replacement is a strategy used to swap a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic properties. In the context of this compound, the chlorine atom at the C-2 position could be replaced with other bioisosteric groups. For instance, replacing the central 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole (B1194373) ring in a series of compounds led to changes in polarity and metabolic stability nih.gov. Similarly, the bromine atom at the 6-position could be replaced by other halogen atoms or functional groups to modulate the compound's properties. It is important to note that simply replacing one halogen with another may not always be straightforward, as the nature of their interactions can differ significantly cambridgemedchemconsulting.com.
Optimization for Enhanced Potency, Selectivity, and Reduced Off-Target Effects
The ultimate goal of rational drug design is to optimize lead compounds to achieve high potency against the desired target, selectivity over other related targets, and minimal off-target effects to reduce toxicity. For this compound analogues, this involves a systematic exploration of different substituents at various positions of the benzoxazole ring.
Optimization strategies would focus on modifying the substituents to enhance their binding affinity to the target protein. This can be achieved by introducing groups that can form additional hydrogen bonds, hydrophobic interactions, or ionic interactions with the active site of the target. Furthermore, modifications can be made to improve the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For example, introducing polar groups can increase solubility, while modifying metabolically labile sites can improve the compound's stability in the body. By carefully considering the SAR data and employing computational modeling techniques, it is possible to design and synthesize novel this compound derivatives with superior therapeutic potential.
Below is a table summarizing the biological activities of various benzoxazole derivatives, highlighting the influence of different substitution patterns.
| Compound ID | R1 (C2-substituent) | R2 (Benzene Ring Substituent) | Biological Activity | Reference |
| 1 | -Cl | 6-Br | (Basis for this article) | N/A |
| 2 | -Phenyl | H | Antimicrobial | nih.gov |
| 3 | -N-Phenyl | H | Antimicrobial | nih.gov |
| 4 | -p-chloro-benzyl | 5-[3-(4-ethyl-1-piperazinyl)propionamido] | Antimicrobial, COVID-19 Mpro inhibition | nih.gov |
| 5 | Various aryl | 5-Halo | Antiproliferative, Antimicrobial | mdpi.com |
Computational Chemistry and Molecular Modeling of 6 Bromo 2 Chlorobenzoxazole
Molecular Docking Studies with Identified Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug discovery for predicting the interaction between a ligand (like 6-Bromo-2-chlorobenzoxazole) and a protein receptor.
Molecular docking simulations would be employed to predict how this compound binds to the active site of a specific biological target, such as an enzyme or a receptor. The primary goals of these studies would be to:
Identify Binding Modes: Determine the most stable conformation of the ligand within the receptor's binding pocket.
Analyze Intermolecular Interactions: Detail the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. The bromine and chlorine atoms on the benzoxazole (B165842) scaffold could participate in halogen bonding, which is an increasingly recognized interaction in medicinal chemistry.
Estimate Binding Affinity: Calculate a docking score or binding energy (often in kcal/mol) that estimates the strength of the interaction. A lower binding energy generally indicates a more stable complex.
For related benzoxazole derivatives, molecular docking has been used to study their interactions with targets like Poly (ADP-ribose) polymerase-2 (PARP-2) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), suggesting potential avenues for the investigation of this compound. nih.govnih.gov
A hypothetical data table for docking results might look like this:
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Target X | -8.5 | Amino Acid 1, Amino Acid 2 | Hydrogen Bond, Halogen Bond |
| Target Y | -7.2 | Amino Acid 3, Amino Acid 4 | Hydrophobic, Pi-Stacking |
A pharmacophore is a set of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. nih.gov For this compound, a pharmacophore model would identify the essential structural features responsible for its binding. These features typically include:
Hydrogen Bond Acceptors (e.g., the nitrogen and oxygen atoms in the oxazole (B20620) ring)
Hydrogen Bond Donors (none in this specific molecule)
Aromatic Rings (the benzene ring)
Hydrophobic Groups
Positive and Negative Ionizable centers nih.gov
Computational analysis would map these features in 3D space, providing a model that can be used to design new molecules with potentially improved affinity and selectivity for the target.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules.
Quantum chemical methods like Density Functional Theory (DFT) would be used to analyze the electronic properties of this compound.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. sbq.org.br
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface. walisongo.ac.idsemanticscholar.org Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the electronegative oxygen, nitrogen, and halogen atoms would create distinct regions of negative potential.
Quantum chemical calculations can model chemical reactions, predicting the most likely pathways and identifying the high-energy transition states that must be overcome. researchgate.net This is valuable for understanding the metabolic fate of the compound or for planning its chemical synthesis. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms in the ligand-receptor complex over time, providing a more realistic representation of the biological system.
Key insights from MD simulations would include:
Conformational Flexibility: Analyzing how the conformation of this compound and the receptor change upon binding and over time.
Stability of Interactions: Assessing the stability of the interactions identified in docking studies throughout the simulation.
Binding Free Energy Calculations: More accurate methods like MM/PBSA or MM/GBSA can be applied to MD trajectories to calculate the binding free energy, providing a more rigorous estimation of binding affinity than docking scores alone.
Although specific computational studies on this compound are not readily found, the application of these established modeling techniques would be invaluable for elucidating its chemical behavior and potential as a biologically active agent.
Investigation of Dynamic Behavior in Biological Environments
Currently, there are no published studies that specifically investigate the dynamic behavior of this compound in simulated biological environments. Such studies would typically involve molecular dynamics simulations to understand the conformational flexibility of the molecule, its solvation properties, and its interactions with biological membranes or other macromolecules. The insights from these simulations would be invaluable for predicting its pharmacokinetic and pharmacodynamic properties.
Simulation of Protein-Ligand Binding and Dissociation Events
Detailed computational simulations of the binding and dissociation of this compound with specific protein targets are also not available in the scientific literature. This type of analysis is crucial for understanding the kinetics of drug-target interactions, which can be a more accurate predictor of efficacy than binding affinity alone. Techniques like steered molecular dynamics or metadynamics could be employed to map the energy landscape of the binding and unbinding pathways, providing a deeper understanding of the molecular recognition process.
Conclusion and Future Research Directions on 6 Bromo 2 Chlorobenzoxazole
Synthesis of Current Research Landscape and Identification of Knowledge Gaps
The current body of scientific literature extensively covers the broader family of benzoxazoles, which are recognized for their therapeutic potential as anticancer, antimicrobial, and anti-inflammatory agents. ijacskros.comnih.gov Research has established that the introduction of halogen atoms into the benzoxazole (B165842) core can significantly influence the biological activity of the resulting compounds. researchgate.net
However, a focused review of the existing research reveals a significant knowledge gap concerning 6-Bromo-2-chlorobenzoxazole specifically. While its synthesis and basic chemical properties are documented, there is a notable lack of in-depth studies on its unique biological activities and potential therapeutic applications. The majority of research has concentrated on the benzoxazole ring system as a whole or on derivatives with different substitution patterns. This leaves a void in our understanding of how the specific combination of a bromine atom at the 6-position and a chlorine atom at the 2-position modulates the compound's pharmacological profile. The current landscape, therefore, is one of general understanding of the parent scaffold, with a clear need for specific investigation into this particular halogenated derivative.
Emerging Synthetic Strategies and Methodological Advancements for Halogenated Benzoxazoles
The synthesis of benzoxazoles, including halogenated derivatives, has been an area of active research, leading to the development of numerous innovative strategies. epa.gov The traditional method for synthesizing the benzoxazole core involves the condensation of 2-aminophenols with various carbonyl compounds. nih.govrsc.org Recent advancements have focused on improving efficiency, yield, and environmental sustainability.
Emerging strategies often employ novel catalytic systems and reaction conditions to facilitate the synthesis of these heterocyclic compounds. ijpbs.com These include:
Nanocatalyzed Synthesis: The use of nanocatalysts, such as magnetic solid acid nanocatalysts, has been shown to be effective for benzoxazole synthesis, offering advantages like high reactivity, selectivity, and reusability. rsc.org
Metal-Catalyzed Reactions: Various metal catalysts, including those based on palladium, copper, and nickel, have been utilized to promote the intramolecular cyclization required to form the benzoxazole ring. rsc.orgijpbs.com
Green Chemistry Approaches: To minimize environmental impact, new methods are being developed that use greener solvents, recyclable catalysts, and more energy-efficient reaction conditions. ijpbs.com
Electrochemical Synthesis: An indirect electrochemical approach using a redox mediator has been reported for the synthesis of benzoxazoles from imines, which is compatible with a range of sensitive functional groups, including halogens. acs.org
One-Pot Syntheses: Methodologies that combine multiple reaction steps into a single procedure are being explored to streamline the synthesis of complex benzoxazole derivatives from simple starting materials like 2-aminophenols and halogenated nitriles. acs.orgscribd.com
These advanced synthetic methods provide a robust toolbox for producing a diverse library of halogenated benzoxazoles, including this compound, for further biological evaluation.
| Synthetic Strategy | Key Features | Typical Starting Materials | Catalyst/Reagent Examples |
|---|---|---|---|
| Traditional Condensation | Well-established, versatile | 2-Aminophenol, Carboxylic Acids/Aldehydes | Acid or base catalysts |
| Nanocatalyzed Synthesis | High efficiency, catalyst reusability, often in green solvents | 2-Aminophenol, Aldehydes | Magnetic solid acid nanocatalysts (e.g., [Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) rsc.org |
| Metal-Catalyzed Cyclization | High yields, mild reaction conditions | 2-Aminophenol, Aldehydes or Isothiocyanates | Palladium, Nickel(II) complexes rsc.org |
| Electrochemical Synthesis | Compatible with sensitive functional groups, avoids harsh oxidants | ortho-Iminophenols | Iodine(I)/Iodine(III) redox mediator acs.org |
| Direct Synthesis from Nitriles | Convergent, uses readily available materials | 2-Aminophenol, Halogenated Nitriles | Platinum salts or catalyst-free in alcoholic solvents acs.orgscribd.com |
Exploration of Untapped Therapeutic Potential and Novel Biological Targets
The benzoxazole scaffold is a privileged structure in drug discovery, known to exhibit a wide spectrum of biological activities. nih.gov Derivatives have been investigated for their potential as:
Anticancer agents ijacskros.com
Antimicrobial (antibacterial and antifungal) agents nih.gov
Anti-inflammatory agents researchgate.net
Antiviral agents (including inhibition of Hepatitis C virus) nih.gov
Central nervous system agents (e.g., antiparkinson, 5-HT3 antagonists) nih.gov
Given the established importance of the benzoxazole core, this compound represents an unexplored compound with significant therapeutic potential. The presence of two different halogen atoms on the scaffold is particularly interesting, as halogens can enhance properties like membrane permeability, metabolic stability, and binding affinity to biological targets. The specific electronic and steric effects of the bromo and chloro substituents could lead to novel interactions with biological targets that differ from other benzoxazole derivatives.
Future research should focus on systematic screening of this compound against a panel of cancer cell lines, pathogenic microbes, and inflammatory pathway targets. Identifying the specific enzymes, receptors, or signaling pathways that this compound modulates is a critical step in uncovering its therapeutic promise and mechanism of action.
| Potential Therapeutic Area | General Target Class | Reported Activity for Benzoxazole Derivatives |
|---|---|---|
| Oncology | Kinases, Topoisomerases, Tubulin | Antiproliferative activity against various cancer cell lines researchgate.netijacskros.comresearchgate.net |
| Infectious Diseases | Bacterial and Fungal Enzymes, Cell Wall Synthesis | Activity against bacteria (e.g., B. subtilis) and fungi (e.g., C. albicans) nih.govresearchgate.net |
| Inflammation | COX enzymes, Cytokine pathways | In vitro anti-inflammatory activity nih.govresearchgate.net |
| Neurological Disorders | Neurotransmitter Receptors, Enzymes | Antiparkinson, 5-HT3 antagonism nih.gov |
Prospects for Translational Research and Pre-clinical Development in Drug Discovery
Translating a promising compound from the laboratory to a clinical candidate is a complex, multi-stage process. nih.gov For this compound, should initial biological screenings prove fruitful, the subsequent steps would involve a rigorous preclinical development program. frontiersin.org This process is designed to thoroughly evaluate the compound's safety and efficacy before it can be tested in humans. nih.gov
Key stages in the preclinical development of this compound would include:
Lead Optimization: If the initial compound shows activity but has suboptimal properties, medicinal chemists would synthesize analogues to improve potency, selectivity, and pharmacokinetic characteristics.
Pharmacokinetics and ADME Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in living organisms. Understanding these properties is crucial for determining how the drug will behave in the body.
Toxicology Studies: A comprehensive set of toxicology and safety pharmacology studies are required to identify any potential adverse effects of the compound on various organ systems. nih.gov This is a critical step for ensuring patient safety in future clinical trials.
Formulation Development: The active pharmaceutical ingredient (API) must be formulated into a stable and effective dosage form (e.g., a tablet, capsule, or injectable solution) that allows for consistent delivery of the drug.
GMP Manufacturing: The synthesis of the drug candidate must be scaled up under Good Manufacturing Practice (GMP) standards to produce a high-purity, well-characterized substance suitable for use in human clinical trials. nih.gov
The successful completion of these preclinical stages is necessary to compile an Investigational New Drug (IND) application for submission to regulatory authorities, such as the U.S. Food and Drug Administration (FDA), to gain permission to initiate clinical trials. nih.gov The path from a laboratory compound to a marketed drug is long and challenging, but for unexplored molecules like this compound, it begins with a thorough investigation of its fundamental biological properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Bromo-2-chlorobenzoxazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves halogenation of benzoxazole precursors. For example, bromination of 2-chlorobenzoxazole using brominating agents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 80–100°C yields the product. Optimization includes controlling stoichiometry (1:1.2 molar ratio of substrate to NBS) and reaction time (6–8 hours) to minimize side products like di-brominated derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the pure compound.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C-NMR : Absence of protons adjacent to electronegative substituents (Br, Cl) confirms substitution patterns. For example, the downfield shift of aromatic protons near bromine (~δ 7.8–8.2 ppm) and chlorine (~δ 7.5–7.7 ppm) in CDCl3 validates regiochemistry .
- Mass Spectrometry (MS) : ESI-MS should show a molecular ion peak at m/z 232.4 (M+H)+, with isotopic peaks confirming Br and Cl presence (characteristic 1:1 ratio for Br and 3:1 for Cl) .
- Elemental Analysis : C, H, N percentages must align with theoretical values (e.g., C: 41.33%, H: 1.73%, N: 6.02%) within ±0.3% error .
Advanced Research Questions
Q. How can researchers address contradictions in reported physicochemical properties (e.g., melting points) of this compound derivatives?
- Methodological Answer : Discrepancies in melting points may arise from polymorphic forms or impurities. To resolve this:
- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
- Use high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to quantify purity (>98% by area under the curve).
- Compare crystallographic data (e.g., single-crystal XRD) with literature to confirm molecular packing . For example, Geiger et al. (2012) resolved similar ambiguities in brominated benzimidazoles via XRD .
Q. What strategies are effective for studying the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Catalyst Selection : Pd(PPh3)4 or Pd(dppf)Cl2 in toluene/ethanol (3:1) at 90°C facilitates coupling with aryl boronic acids. The bromine substituent is more reactive than chlorine, enabling selective substitution .
- Monitoring Reaction Progress : Use thin-layer chromatography (TLC) with UV visualization to track intermediate formation.
- Handling Steric Effects : Electron-withdrawing groups on the boronic acid may require longer reaction times (12–24 hours) or microwave-assisted synthesis (100°C, 30 minutes) .
Q. How can computational methods (e.g., DFT) predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or antimicrobial targets). For benzoxazole derivatives, the bromine atom often enhances hydrophobic binding in enzyme pockets .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, highlighting potential metabolic liabilities (e.g., CYP450 interactions due to halogen substituents) .
Data-Driven Research Questions
Q. What analytical approaches reconcile contradictory bioactivity data for this compound in antimicrobial assays?
- Methodological Answer :
- Dose-Response Curves : Test across a concentration range (0.1–100 µM) to identify IC50 inconsistencies. For example, López-Rodríguez et al. (1999) attributed variability to bacterial strain-specific efflux pumps .
- Control Experiments : Include positive controls (e.g., ciprofloxacin) and assess solvent effects (DMSO ≤1% v/v) .
- Statistical Analysis : Use ANOVA with post-hoc tests (Tukey’s HSD) to validate significance (p < 0.05) across replicates .
Q. How do structural modifications (e.g., substituting Br with other halogens) alter the photophysical properties of benzoxazole derivatives?
- Methodological Answer :
- UV-Vis Spectroscopy : Compare λmax shifts in acetonitrile. Bromine’s heavy atom effect increases spin-orbit coupling, enhancing fluorescence quenching relative to chloro derivatives .
- Theoretical Calculations : Time-dependent DFT (TD-DFT) at the B3LYP/6-31G* level predicts excitation energies and oscillator strengths, aligning with experimental λmax values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
